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molecular formula C11H16O2 B2801093 1-(4-Methoxyphenyl)-2-methylpropan-2-ol CAS No. 35144-39-9

1-(4-Methoxyphenyl)-2-methylpropan-2-ol

Cat. No. B2801093
M. Wt: 180.247
InChI Key: UARSYQUQCPAGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212430B1

Procedure details

At step 3, the deprotected electrodes 53 were reblocked with a MPMP-diol reprotection unit 54. For this example, 2-(4-methoxyphenyl)ethyl acetate was allowed to react with excess methylmagnesium bromide in tetrahydrofuran (THF) to provide after aqueous workup 1-(4-methoxyphenyl)-2-methylpropan-2-ol. This was brominated with NBS in carbon tetrachloride at reflux for 12 hours. Hydroylsis of the resulting 1-bromo-1-(4-methoxyphenyl)-2-methylpropan-2-ol was performed with freshly prepared silver carbonate in aqueous acetone. The resulting 1-(4-methoxy-phenyl)-2-methyl-propane-1,2-diol (MPMP-diol) was identical spectroscopically with that reported in the literature. See J. Yan et al., Tetrahed. Lett. 46, 8503 (2005). The unblocked electrode was then treated with 100 μl of 10 mM MPMP-diol reprotection unit in anhydrous toluene for 30 min to provide the reprotected electrode 55. The reprotected electrodes 55 comprised para-methoxybenzyl groups 56 that provide a protecting group that can be removed through oxidation. The MPMP-diol protecting group has been previously used to protect borate esters. See J. Yan et al., Tetrahed. Lett. 46, 8503 (2005).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](O)[C:10]([CH3:13])([OH:12])[CH3:11])=[CH:5][CH:4]=1.C(OCCC1C=CC(OC)=CC=1)(=O)C.C[Mg]Br>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([CH3:13])([OH:12])[CH3:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C)(O)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(C)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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